methyl 4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)benzoate dioxalate
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Overview
Description
Methyl 4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)benzoate dioxalate is a complex organic compound that features a benzoimidazole moiety linked to a piperazine ring, which is further connected to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)benzoate dioxalate typically involves multiple steps:
Formation of the Benzoimidazole Core: The benzoimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of the Piperazine Ring: The benzoimidazole derivative is then reacted with a piperazine derivative, often through nucleophilic substitution reactions.
Esterification: The resulting compound is esterified with methyl 4-bromobenzoate in the presence of a base such as potassium carbonate.
Formation of the Dioxalate Salt: Finally, the compound is treated with oxalic acid to form the dioxalate salt, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzoimidazole moiety can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the benzoimidazole ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring allows for various substitution reactions, including alkylation and acylation, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized benzoimidazole derivatives.
Reduction: Reduced benzoimidazole derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, methyl 4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)benzoate dioxalate has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential in treating infections and cancer. Its ability to inhibit specific enzymes and receptors is of particular interest.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production and application.
Mechanism of Action
The mechanism of action of methyl 4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)benzoate dioxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoimidazole moiety can bind to the active sites of enzymes, inhibiting their activity. The piperazine ring enhances the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(1H-imidazol-1-yl)benzoate
- 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid
- 4-(1-Methyl-1H-imidazol-2-yl)benzaldehyde
Uniqueness
Compared to similar compounds, methyl 4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)benzoate dioxalate is unique due to its combination of a benzoimidazole moiety with a piperazine ring and a benzoate ester. This unique structure enhances its biological activity and makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-[[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]methyl]benzoate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2.2C2H2O4/c1-27-21(26)17-8-6-16(7-9-17)14-24-10-12-25(13-11-24)15-20-22-18-4-2-3-5-19(18)23-20;2*3-1(4)2(5)6/h2-9H,10-15H2,1H3,(H,22,23);2*(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJGNVAZOKGTDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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